2-Hydroxy-3-methoxybenzyl alcohol

Catalog No.
S794109
CAS No.
4383-05-5
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-methoxybenzyl alcohol

CAS Number

4383-05-5

Product Name

2-Hydroxy-3-methoxybenzyl alcohol

IUPAC Name

2-(hydroxymethyl)-6-methoxyphenol

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3

InChI Key

OSZHSESNQIMXMZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)CO

Canonical SMILES

COC1=CC=CC(=C1O)CO

Organic Synthesis:

-Hydroxy-3-methoxybenzyl alcohol (also known as 3-methoxysalicyl alcohol) finds application as a versatile building block in organic synthesis. Its presence of both an alcohol and a methoxy group allows for various functional group transformations, enabling the creation of complex organic molecules. Studies have utilized 2-hydroxy-3-methoxybenzyl alcohol in the synthesis of:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 2-Hydroxy-3-methoxybenzyl alcohol serves as a precursor for the synthesis of diverse heterocycles with potential applications in medicinal chemistry and materials science [].
  • Biologically active compounds: The molecule's structural features can be exploited to design and synthesize compounds with desired biological activities, such as anti-inflammatory or anti-cancer properties [].

Medicinal Chemistry:

The potential biological activity of 2-hydroxy-3-methoxybenzyl alcohol itself is also being explored. Research suggests that it might possess:

  • Antioxidant properties: Studies indicate that the compound exhibits free radical scavenging activity, potentially offering protection against oxidative stress and its associated diseases [].
  • Antimicrobial activity: 2-Hydroxy-3-methoxybenzyl alcohol has shown some inhibitory effects against certain bacterial and fungal strains, warranting further investigation for its potential as an antimicrobial agent [].

Material Science:

The unique properties of 2-hydroxy-3-methoxybenzyl alcohol, including its ability to form hydrogen bonds and self-assemble, make it a potential candidate for various material science applications. Research is ongoing to explore its use in:

  • Development of functional polymers: The molecule's structure can be incorporated into polymer chains to create materials with specific properties, such as improved conductivity or biocompatibility [].
  • Design of self-assembled structures: 2-Hydroxy-3-methoxybenzyl alcohol can self-assemble into ordered structures at the nanoscale, which could be useful in developing novel materials with unique optical or electronic properties [].

2-Hydroxy-3-methoxybenzyl alcohol, with the chemical formula C8H10O3, is an aromatic compound characterized by the presence of a hydroxyl group and a methoxy group attached to a benzyl alcohol structure. This compound is notable for its unique structural features, which include a hydroxyl group at the second position and a methoxy group at the third position of the benzene ring. The molecular weight of 2-Hydroxy-3-methoxybenzyl alcohol is approximately 154.17 g/mol . Its InChI string representation is InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3 .

The specific mechanism of action of o-Vanillyl alcohol in biological systems remains unclear. However, due to its structural similarity to vanillin, it might interact with taste receptors, potentially contributing to flavor perception []. Additionally, some studies suggest it might have antioxidant and anti-inflammatory properties []. Further research is needed to elucidate its biological effects.

Due to its functional groups. It can undergo:

  • Nucleophilic substitution: The hydroxyl group can act as a nucleophile in reactions with electrophiles.
  • Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds.
  • Esterification: It can react with carboxylic acids to form esters.

Additionally, it has been noted that this compound can interact with enzymes, such as UDP-glucose: p-hydroxymandelonitrile-O-glucosyltransferase from Sorghum bicolor, which indicates its role in biochemical pathways .

The biological activity of 2-Hydroxy-3-methoxybenzyl alcohol is significant in various contexts. It has been observed to modulate cellular processes by influencing enzyme activity and gene expression. This compound can affect metabolic pathways and cellular signaling, potentially leading to changes in cell function and health .

Moreover, it has shown potential in drug delivery systems, particularly when functionalized onto materials like titanium dioxide for oncology applications .

The synthesis of 2-Hydroxy-3-methoxybenzyl alcohol typically involves the following steps:

  • Starting Materials: The synthesis begins with p-toluidine and o-vanillin.
  • Reaction Conditions: The mixture is stirred in methanol, where sodium borohydride is added incrementally to reduce the resulting imine to the alcohol.
  • Purification: Excess sodium borohydride is neutralized with glacial acetic acid, followed by purification to obtain the final product .

2-Hydroxy-3-methoxybenzyl alcohol has several applications across different fields:

  • Pharmaceuticals: It serves as a precursor in drug synthesis and development.
  • Biochemical Research: Its interactions with enzymes make it valuable for studying metabolic pathways.
  • Material Science: Used for functionalizing materials in drug delivery systems .

Several compounds share structural similarities with 2-Hydroxy-3-methoxybenzyl alcohol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
3-Methoxybenzyl alcoholMethoxy group on benzyl structureOften used in functionalization of materials
Vanillyl alcoholHydroxyl and methoxy groupsKnown for its flavoring properties
GuaiacolMethoxy group on phenolic structureUsed as an antiseptic and flavoring agent

Uniqueness of 2-Hydroxy-3-methoxybenzyl Alcohol

While similar compounds may share functional groups or structural features, 2-Hydroxy-3-methoxybenzyl alcohol's specific arrangement of hydroxyl and methoxy groups allows it to participate in unique biochemical interactions that are not observed in its analogs. Its ability to modulate enzyme activity and influence cellular processes sets it apart from other related compounds .

XLogP3

1.2

Melting Point

61.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4383-05-5

Wikipedia

2-Hydroxy-3-methoxybenzyl alcohol

Dates

Last modified: 08-15-2023

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